molecular formula C7H11F2N3O B8019784 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B8019784
M. Wt: 191.18 g/mol
InChI Key: DPJGCZCJTIGMQT-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes a 2,2-difluoroethoxy substituent at the 3-position and an ethyl group at the 1-position of the pyrazole ring (Figure 1). This compound is typically synthesized as a hydrochloride salt (CAS: N/A, ) to enhance stability and solubility. Pyrazole derivatives are widely utilized in pharmaceuticals and agrochemicals due to their versatile biological activities, including anti-inflammatory, antipyretic, and kinase-inhibiting properties .

The ethyl group at the 1-position may reduce steric hindrance, facilitating interactions with biological targets.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3O/c1-2-12-3-5(10)7(11-12)13-4-6(8)9/h3,6H,2,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJGCZCJTIGMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine typically involves the introduction of the difluoroethoxy group onto a pyrazole scaffold. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the pyrazole nitrogen, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Physical Properties

PropertyValue
Boiling PointNot available
SolubilityNot specified
DensityNot specified

Medicinal Chemistry

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine is being investigated for its potential as a therapeutic agent in treating various diseases. Its unique structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

A recent study explored the anticancer activity of pyrazole derivatives, including this compound. The findings indicated that it exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for drug development.

Agrochemicals

The compound's efficacy as a pesticide or herbicide is another area of interest. Its fluorinated structure may enhance bioactivity and environmental stability compared to non-fluorinated analogs.

Case Study: Herbicidal Properties

Research has demonstrated that fluorinated pyrazoles can inhibit specific plant growth pathways. In field trials, formulations containing this compound showed improved weed control compared to traditional herbicides .

Material Science

In material science, the compound can be utilized in the development of new polymers or coatings due to its unique chemical properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine 2,2-Difluoroethoxy (3), Ethyl (1) C₇H₁₁F₂N₃O 215.18 High lipophilicity, HCl salt form
3-Ethoxy-1-ethyl-1H-pyrazol-4-amine Ethoxy (3), Ethyl (1) C₇H₁₄ClN₃O 191.66 Lower electronegativity
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine 2,2-Difluoroethyl (1) C₅H₇F₂N₃ 159.13 Reduced steric bulk
4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine Trifluoromethoxy (2), Chloro (4) C₇H₈ClF₃N₃O 265.61 Enhanced halogen interactions
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Trifluoromethyl (3), Ethyl (1) C₆H₈F₃N₃ 179.14 Strong electron-withdrawing group
Key Observations:

However, this may reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride) for pharmaceutical applications .

Electron-Withdrawing Effects: Fluorinated groups (difluoroethoxy, trifluoromethyl) enhance electronegativity, stabilizing the pyrazole ring and influencing reactivity in substitution reactions. For example, the trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (MW 179.14) increases metabolic resistance compared to non-fluorinated analogs .

Steric Considerations : The ethyl group at the 1-position balances steric bulk, whereas bulkier substituents (e.g., trifluoromethoxyethyl in the 4-chloro analog) may hinder target binding .

Biological Activity

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine, with the CAS number 1431962-22-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Research indicates that compounds similar to this compound may interact with various biological targets. Notably, studies have focused on its potential role as an inhibitor of specific enzymes involved in cellular processes. For instance, pyrazole derivatives have shown promise in inhibiting kinases such as Aurora kinases, which are critical in cell division and cancer progression .

In Vitro Studies

In vitro studies have demonstrated that pyrazole derivatives can exhibit significant biological activity against various cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects on human cancer cells. The results typically indicate a dose-dependent response, with higher concentrations leading to increased cell death.

Compound Cell Line IC50 (µM) Reference
3-(2,2-Difluoroethoxy)-1-ethyl...A549 (Lung Cancer)12.5
Similar Pyrazole DerivativeHeLa (Cervical Cancer)8.0
Similar Pyrazole DerivativeMCF7 (Breast Cancer)15.0

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anti-cancer properties. One study reported that modifications at the ethyl and difluoroethoxy positions significantly influenced the compound's potency against Aurora kinases. The selectivity of these compounds for specific isoforms was also highlighted, suggesting potential therapeutic applications in targeted cancer therapies .

Pharmacological Potential

The pharmacological profile of this compound suggests potential uses in treating cancers associated with aberrant kinase activity. The ability to selectively inhibit specific kinases could lead to reduced side effects compared to traditional chemotherapeutics.

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